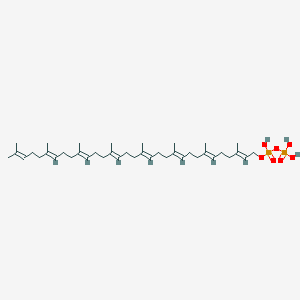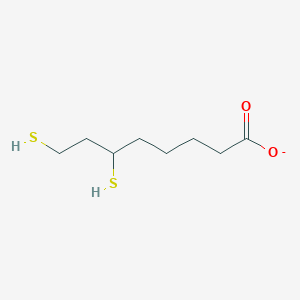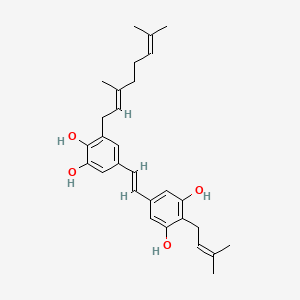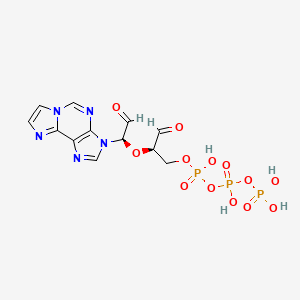
Octaprenyl diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octaprenyl diphosphate, trans-octaprenyl diphosphate, also known as all-trans-octaprenyl pyrophosphate or farnesylfarnesylgeraniol, belongs to the class of organic compounds known as tetraterpenoids. These are terpenoid molecules containing 10 consecutively linked isoprene units. Octaprenyl diphosphate, trans-octaprenyl diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, octaprenyl diphosphate, trans-octaprenyl diphosphate is primarily located in the membrane (predicted from logP) and cytoplasm. Octaprenyl diphosphate, trans-octaprenyl diphosphate exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, octaprenyl diphosphate, trans-octaprenyl diphosphate can be found in a number of food items such as brassicas, small-leaf linden, daikon radish, and alfalfa. This makes octaprenyl diphosphate, trans-octaprenyl diphosphate a potential biomarker for the consumption of these food products.
Octaprenyl diphosphate is a polyprenol diphosphate compound having eight prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite.
Scientific Research Applications
Enzymatic Reaction Mechanisms
Octaprenyl diphosphate synthase (OPPs) plays a critical role in the production of ubiquinone or menaquinone side chains. It catalyzes consecutive condensation reactions of farnesyl diphosphate (FPP) with isopentenyl diphosphate (IPP) molecules. A study by Lu et al. (2009) demonstrated that OPPs and undecaprenyl diphosphate synthases (UPPs) have distinct reaction mechanisms, despite sharing the same substrates, indicating the complex nature of these enzymes' actions (Lu, Liu, & Liang, 2009).
Structural and Functional Analysis
Keng-Ming Chang et al. (2012) explored the active site of Escherichia coli OPPS, identifying key amino acids responsible for substrate binding and catalysis. This research contributes to a deeper understanding of the enzyme's functionality and potential applications in biochemical engineering (Chang, Chen, Kuo, Chang, Guo, Yang, & Liang, 2012).
Biotechnological Applications
Seo Myung-Ji et al. (2006) and Corinne P Cluis et al. (2011) investigated the production of Coenzyme Q10 (CoQ10) by recombinant E. coli harboring genes related to octaprenyl diphosphate synthase. These studies highlight the potential of octaprenyl diphosphate in biotechnological applications, particularly in the production of medically valuable compounds like CoQ10 (Seo, Im, Hur, Nam, Hyun, Pyun, & Kim, 2006) (Cluis, Ekins, Narcross, Jiang, Gold, Burja, & Martin, 2011).
Inhibitor Analysis and Drug Discovery
Teng et al. (2016) reported on the development of a fluorescence-based assay for monitoring the activities of trans-prenyltransferases like OPPS, facilitating drug discovery and the study of enzyme inhibitors. Their work underlines the pharmaceutical significance of understanding and manipulating the functions of enzymes like octaprenyl diphosphate synthase (Teng, Hsu, Chang, Lin, & Liang, 2016).
properties
Product Name |
Octaprenyl diphosphate |
|---|---|
Molecular Formula |
C40H68O7P2 |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C40H68O7P2/c1-33(2)17-10-18-34(3)19-11-20-35(4)21-12-22-36(5)23-13-24-37(6)25-14-26-38(7)27-15-28-39(8)29-16-30-40(9)31-32-46-49(44,45)47-48(41,42)43/h17,19,21,23,25,27,29,31H,10-16,18,20,22,24,26,28,30,32H2,1-9H3,(H,44,45)(H2,41,42,43)/b34-19+,35-21+,36-23+,37-25+,38-27+,39-29+,40-31+ |
InChI Key |
IKKLDISSULFFQO-DJMILUHSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B1233204.png)



![4-[6-(2,4-Dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid](/img/structure/B1233214.png)



![(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate](/img/structure/B1233219.png)
![2-(4-cyanophenyl)-N-[(1S,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-methyl-thiazole-5-carboxamide](/img/structure/B1233220.png)
![4'a,9'-Dihydroxy-3'-methyl-1,1',2',3,3',4',4'a,5'-octahydrospiro[indene-2,6'-[4,12]methano[1]benzofuro[3,2-e]isoquinolin]-7'(7'aH)-one](/img/structure/B1233222.png)

![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)
![Sodium;3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233226.png)